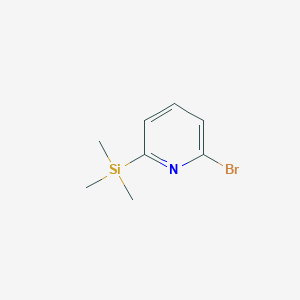
2-溴-6-(三甲基硅基)吡啶
描述
2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .科学研究应用
合成和结构分析
衍生物的合成:2-溴-6-(三甲基硅基)吡啶在合成各种吡啶衍生物中发挥作用。例如,它已被用于通过金属化和随后与特定试剂处理来制备2-三甲基锗基和2-三甲基锡基吡啶。这些化合物被用于研究其分子结构和性质 (Riedmiller, Jockisch, & Schmidbaur, 1999)。
晶体和分子结构测定:对2-溴-6-(三甲基硅基)吡啶衍生物的晶体和分子结构进行的研究揭示了取代基朝向氮杂原子的弯曲以及杂环骨架的固有性质。这些研究对于理解这些化合物的化学行为和潜在应用至关重要 (Riedmiller, Jockisch, & Schmidbaur, 1999)。
化学反应和性质
在环加成反应中的作用:该化合物在[4+2]环加成反应中发挥作用,如在涉及溴代膦烯的制备研究中所示。这些发现有助于利用现有材料开发合成膦烯的新途径 (Habicht, Wossidlo, Weber, & Müller, 2016)。
反应性研究:对2-溴-6-三甲基硅基吡啶中SiC键的反应性进行的研究提供了有关其化学行为的见解。了解其与其他含硅化合物相比的反应性对于有机合成和材料科学中的潜在应用至关重要 (Jutzi & Lorey, 1976)。
有机合成中的应用
合成新化合物:这种化学物质在合成新有机化合物方面起着关键作用。例如,它已被用于制备类似1-(β-D-核糖呋喃基)咪唑[4,5-c]吡啶的衍生物,这些化合物在核苷化学中很重要 (May & Townsend, 1975)。
- 苯甲醛的合成。这突显了它在增强特定有机转化效率中的作用 (Lundgren, Lutsenko, Jönsson, & Moberg, 2003)。
- 吡啶衍生物合成:它用于制备各种吡啶衍生物。这可以通过合成2,6-二取代吡啶和联吡啶来加以说明,表明它在创建复杂有机结构中的实用性 (Parks, Wagner, & Holm, 1973)。
属性
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trimethylsilyl)pyridine | |
CAS RN |
59409-80-2 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

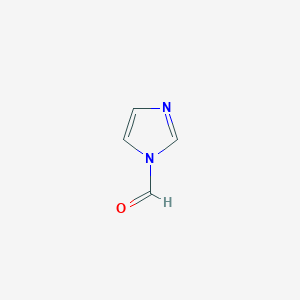







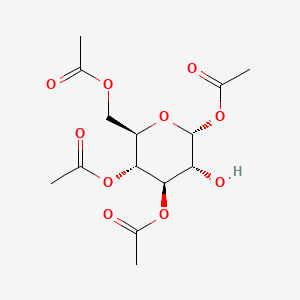
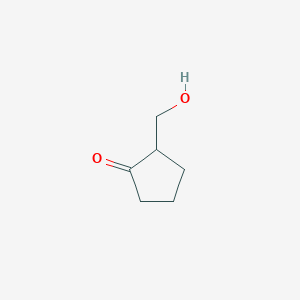


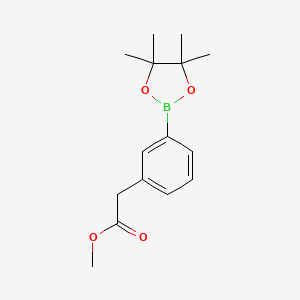
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)